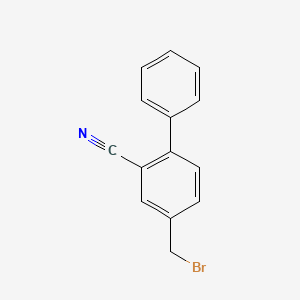

4-Bromomethyl-2-cyanobiphenyl

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-(bromomethyl)-2-phenylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-9-11-6-7-14(13(8-11)10-16)12-4-2-1-3-5-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPCAPMUDDPGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)CBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Biphenyl Motifs

The biphenyl (B1667301) structure, consisting of two connected benzene (B151609) rings, is a recurring and vital motif in contemporary organic chemistry. arabjchem.orgrsc.org Initially recognized for their use in pesticides and as chemical intermediates, the functionalization of biphenyls has unlocked a vast array of applications. arabjchem.org This structural framework is a cornerstone in the design of numerous pharmacologically active compounds, chiral reagents, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). arabjchem.orgontosight.ai The rigidity and tunable electronic properties of the biphenyl scaffold make it an ideal platform for constructing molecules with specific three-dimensional arrangements and biological activities. arabjchem.orgontosight.ai

A Strategically Important Synthetic Synthon

4-Bromomethyl-2-cyanobiphenyl, often abbreviated as Bromo-OTBN, is a prime example of a functionalized biphenyl (B1667301) that has become a strategically important synthon in organic synthesis. chemicalbook.compyglifesciences.com Its significance stems from the presence of two key reactive sites: the bromomethyl group and the cyano group. ontosight.aicymitquimica.com The bromomethyl group is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of various functional groups and the construction of larger molecular architectures. ontosight.aiadpharmachem.com This reactivity is central to its primary application in the pharmaceutical industry. pyglifesciences.comadpharmachem.com

The compound's critical role emerged in the late 20th century with the development of angiotensin II receptor blockers, a class of drugs commonly known as "sartans." this compound is a key intermediate in the synthesis of many of these antihypertensive drugs, including Losartan, Valsartan, and Irbesartan. pyglifesciences.com The synthesis of these life-saving medications relies on the strategic use of this biphenyl derivative to build the core structure necessary for their therapeutic action. pyglifesciences.comencyclopedia.pub

Key Research Domains

Traditional Bromination Strategies for the Synthesis of this compound

Historically, the synthesis of this compound has relied on conventional radical bromination methods. These strategies, while effective, often involve the use of hazardous reagents and solvents.

Benzylic Bromination of 2-Cyano-4'-methylbiphenyl (B41195)

The primary route to this compound involves the selective bromination of the methyl group at the 4'-position of 2-cyano-4'-methylbiphenyl. This benzylic position is particularly susceptible to radical substitution due to the resonance stabilization of the resulting benzyl (B1604629) radical. The classical approach is the Wohl-Ziegler bromination, which has been a cornerstone in the industrial synthesis of this intermediate. acs.org However, early methods often grappled with challenges such as the formation of the dibromo byproduct and modest yields, typically ranging from 70% to 80%.

Application of N-Bromosuccinimide (NBS) in Bromination Reactions

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination in the synthesis of this compound. acs.orgtandfonline.com Its application offers a more controlled and selective bromination compared to using molecular bromine directly. The reaction is typically carried out in a suitable solvent, such as carbon tetrachloride or cyclohexane (B81311). acs.orgtandfonline.com The use of NBS helps to maintain a low and constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions, particularly the formation of the dibrominated impurity. Despite its utility, the use of NBS on an industrial scale can be costly. google.com

One documented procedure involves dissolving 2-cyano-4'-methylbiphenyl in 1,2-dichloroethane (B1671644) in the presence of NBS and a radical initiator. prepchem.com Another example describes the reaction of 4'-methyl-2-(N-trityl-1H-tetrazol-5-yl) biphenyl with NBS in cyclohexane to produce the desired brominated product in high yield. tandfonline.com

Role of Radical Initiators in Conventional Synthesis

Radical initiators are essential for triggering the chain reaction in benzylic bromination. These compounds decompose upon heating or irradiation to generate free radicals, which then initiate the bromination process. Commonly used radical initiators for the synthesis of this compound include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). acs.orgprepchem.com

The selection of the radical initiator can influence the reaction's efficiency and selectivity. For instance, advancements in the mid-2000s saw the adoption of bromine (Br₂) with optimized radical initiators like AIBN, which improved yields to 90–95% while maintaining over 90% selectivity for the desired monobrominated product. The reaction mechanism involves the initiator generating a bromine radical, which then abstracts a hydrogen atom from the benzylic methyl group of 2-cyano-4'-methylbiphenyl, forming a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, such as NBS or Br₂, to yield this compound and regenerate a bromine radical, thus propagating the chain reaction.

| Initiator | Brominating Agent | Solvent | Yield (%) | Purity (%) |

| Benzoyl Peroxide | N-Bromosuccinimide | 1,2-dichloroethane | Not specified | Not specified |

| AIBN | N-Bromosuccinimide | Cyclohexane | 83.8 | Not specified |

| AIBN | Bromine | Not specified | 90-95 | >90 (selectivity) |

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of greener alternatives for the production of this compound.

Light-Induced Radical Chain Reactions for Bromination

A significant advancement in the green synthesis of this compound is the use of visible light to initiate the radical chain reaction. acs.orgau.dk This photocatalytic approach avoids the need for chemical radical initiators like AIBN or BPO, which can be hazardous. acs.org Natural sunlight has also been explored as an initiation source, offering a cost-effective and environmentally friendly option. google.com

In one study, a convenient and green method was developed using visible light to initiate the reaction, achieving a good yield and high purity of the final product. acs.orgau.dk This light-induced method has been successfully scaled up to a multigram protocol. acs.orgau.dk The use of light initiation can lead to high reaction selectivity and conversion rates. google.com A patented method highlights that using sunlight as an initiator can achieve a reaction conversion rate of 87-92% and a selectivity of 92-95%. google.com

| Light Source | Brominating Agent | Solvent | Yield (%) | Purity (%) |

| Visible Light | H₂O₂/HBr | Diethyl Carbonate | 71 | 97 |

| Sunlight | Dibromohydantoin | Dichloromethane (B109758) | Not specified | 91.5 (HPLC) |

Utilization of Hydrogen Peroxide/Hydrobromic Acid Systems as Bromine Sources

A key aspect of greening the synthesis of this compound is the use of alternative brominating agents. The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has emerged as a promising system. acs.orgau.dk In this method, hydrogen peroxide acts as an in-situ oxidant to generate bromine from HBr, which then participates in the radical bromination. smolecule.com This system is advantageous as it reduces waste and improves atom economy. smolecule.com

Research has demonstrated that this H₂O₂/HBr system, when coupled with visible light initiation, provides a facile and efficient route to this compound. acs.orgau.dk A study reported a 71% yield with 97% purity without the need for further purification beyond simple filtration and washing. acs.orgau.dk The efficiency of this system relies on controlling the concentration of bromine to suppress the formation of byproducts. smolecule.com One challenge mentioned in a patent is that using high concentrations of aqueous HBr and H₂O₂ can lead to a large volume of water in the reaction system, resulting in poor volumetric efficiency. google.com

Furthermore, the choice of solvent plays a crucial role in the greenness of the process. Diethyl carbonate has been identified as an efficient and greener alternative to traditional chlorinated solvents like carbon tetrachloride and chlorobenzene (B131634). acs.orgau.dkacs.org 2-propanol, another green solvent, has been found suitable for the precipitation and washing steps. acs.orgau.dk

| Reagent System | Initiator | Solvent | Yield (%) | Purity (%) |

| H₂O₂/HBr | Visible Light | Diethyl Carbonate | 71 | 97 |

Exploration of Environmentally Benign Solvents in Synthesis

Traditional synthesis of this compound often involves halogenated solvents like carbon tetrachloride and chlorobenzene, which are now recognized as environmentally hazardous. acs.orgacs.org Consequently, significant research has been directed towards identifying greener solvent alternatives.

A recent study systematically investigated a range of environmentally benign solvents for the light-induced synthesis of this compound. acs.org The research highlighted diethyl carbonate (DEC) as a particularly effective and greener substitute. acs.orgacs.orgau.dk The study also identified 2-propanol as a suitable green solvent for the precipitation and washing steps of the purification process. acs.orgacs.orgau.dk In an effort to further enhance the green credentials of the synthesis, some methods have explored the use of water, which can be employed in biphasic systems to facilitate the removal of water-soluble by-products. google.comgoogle.com

The table below summarizes the findings of a study that tested various green solvents in the synthesis of this compound.

| Solvent | Yield (%) | Purity (%) | Environmental Considerations |

| Diethyl Carbonate (DEC) | 71 | 97 | Considered a green solvent, offering a good alternative to traditional chlorinated solvents. acs.orgacs.org |

| 2-Propanol | - | - | Utilized as a green solvent for purification (precipitation and washing). acs.orgacs.org |

| Cyclohexane | - | - | Used as a substitute for chlorobenzene to eliminate halogenated solvents from the process. researchgate.netresearchgate.net |

| Water | - | - | Can be used in biphasic systems to aid in the removal of by-products. google.comgoogle.com |

This table is based on data from recent studies on the synthesis of this compound and is intended to be illustrative. Specific yields and purities can vary based on reaction conditions.

Advanced Synthetic Protocols and Process Optimization for this compound

Beyond the exploration of greener solvents, significant strides have been made in developing advanced synthetic protocols to enhance the efficiency, safety, and scalability of this compound production.

Flow chemistry has emerged as a powerful tool for the synthesis of this compound, offering improved control over reaction parameters and enhanced safety. researchgate.net The use of a flow reactor, often constructed from transparent fluorinated ethylene (B1197577) polymer (FEP) tubing, allows for precise temperature and light control, which is crucial for initiating the desired radical bromination reaction. smolecule.comresearchgate.net This continuous-flow approach can significantly increase productivity. For instance, one study achieved a productivity of 180 mmol per hour for a similar bromination reaction using a flow reactor. researchgate.net A specific method involves dissolving 2-cyano-4-methylbiphenyl in a solvent like dichloromethane and introducing the brominating agent, such as bromine or dibromohydantoin, through the flow reactor under controlled light and temperature conditions. smolecule.comchemicalbook.com This technique has been reported to achieve high yields, with one example citing a 94% yield and 90% purity. chemicalbook.comsfdchem.com

A significant challenge in the traditional bromination of 4'-methyl-2-cyanobiphenyl is the formation of hydrogen bromide (HBr) as a by-product, which can inhibit the reaction. google.comgoogle.com To overcome this, oxidant-assisted bromination methods have been developed. These methods utilize an oxidant, such as a bromate (B103136) (e.g., sodium bromate) or a chlorate, to regenerate bromine from the HBr by-product in situ. google.comgoogle.compatsnap.com This approach prevents the inhibition of the reaction and allows for the use of smaller amounts of the initial bromine charge. google.com

One such system employs the H₂O₂/HBr system, where hydrogen peroxide acts as the oxidant to regenerate bromine. smolecule.com This method has been shown to produce a 71% yield of this compound without the need for secondary purification. smolecule.com Another approach involves the use of a bromide salt, such as sodium bromide, in conjunction with an oxidant like sodium bromate or chlorate, and the dropwise addition of hydrochloric acid. patsnap.com This process has demonstrated yields as high as 85%. patsnap.com

The table below outlines different oxidant-assisted bromination strategies.

| Oxidant System | Key Features | Reported Yield (%) |

| Bromate/Chlorate with Bromine | Regenerates bromine from HBr by-product, preventing reaction inhibition. google.comgoogle.com | - |

| H₂O₂/HBr | Hydrogen peroxide oxidizes HBr to regenerate bromine in situ. smolecule.com | 71 |

| Bromide/Bromate or Chlorate with HCl | Uses a bromide salt and an oxidant with the slow addition of hydrochloric acid. patsnap.com | 85 |

This table summarizes various oxidant-assisted bromination methods. Yields are indicative and can vary based on specific reaction conditions and reagents.

The successful transition from laboratory-scale synthesis to multigram and industrial-scale production requires careful consideration of various factors. A recently developed facile and green method for the multigram scale synthesis of this compound utilizes visible light to initiate the radical chain reaction with the H₂O₂/HBr system as the bromine source. acs.orgacs.org This method has proven to be easily scalable, yielding 71% of the product with 97% purity. acs.orgacs.orgacs.org A key advantage of this protocol is the simple isolation of the final product through filtration and washing, eliminating the need for further purification. acs.orgacs.org

For a multigram scale synthesis, a typical procedure involves dissolving 10.00 g of 2-cyano-4′-methylbiphenyl in diethyl carbonate, followed by the addition of hydrogen peroxide and hydrobromic acid. acs.org The reaction proceeds under visible light, and upon completion, the product can be isolated with high purity. acs.org This streamlined process highlights the potential for efficient and environmentally conscious large-scale production of this important pharmaceutical intermediate.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group at the 4'-position of the biphenyl system is a primary benzylic halide, rendering it highly susceptible to nucleophilic substitution reactions. This reactivity is central to its role as a building block in organic synthesis. ontosight.ai

Mechanism and Scope of Sₙ2 Reactions

The primary mechanism governing the substitution at the bromomethyl carbon is the Sₙ2 (bimolecular nucleophilic substitution) pathway. youtube.comyoutube.com In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom simultaneously as the bromide leaving group departs. youtube.comyoutube.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.com

The Sₙ2 nature of the reaction dictates a specific stereochemical outcome known as inversion of stereochemistry, where the incoming nucleophile attacks from the side opposite to the leaving group. youtube.com However, as the carbon of the bromomethyl group is not a stereocenter in the parent molecule, this aspect is often not a primary consideration unless a chiral nucleophile is employed. The reaction is highly sensitive to steric hindrance; fortunately, as a primary halide, this compound presents minimal steric obstruction at the reaction center, favoring a rapid Sₙ2 reaction. youtube.com

Derivatization via Alkylation Reactions

Alkylation reactions involving the bromomethyl group are a cornerstone of its synthetic utility. This process allows for the introduction of various molecular fragments by forming a new carbon-carbon or carbon-heteroatom bond. A prime example is the synthesis of sartan drugs, where the biphenyl-tetrazole moiety is constructed.

In a typical derivatization, a nucleophile, such as the nitrogen atom of a heterocyclic compound or an anion of an active methylene (B1212753) compound, displaces the bromide ion. For instance, in the synthesis of certain sartans, the nitrogen of an imidazole (B134444) or a similar heterocycle acts as the nucleophile. google.com This alkylation step is crucial for linking the biphenyl structure to the rest of the drug molecule.

A pre-column derivatization method using triphenylmethanamine for the HPLC analysis of halogenated compounds highlights the utility of alkylation for analytical purposes. nih.gov This method converts the analyte into a stable derivative with good crystallinity and UV-detectable chromophores, facilitating accurate quantification. nih.gov

Investigation of Reactivity with Various Nucleophiles

The electrophilic carbon of the bromomethyl group readily reacts with a wide array of nucleophiles. These include:

Nitrogen Nucleophiles: Amines, amides, and the nitrogen atoms of heterocyclic rings are effective nucleophiles. organic-chemistry.org

Oxygen Nucleophiles: Hydroxide ions, alkoxides, and carboxylates can displace the bromide to form alcohols, ethers, and esters, respectively. youtube.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for this type of reaction, leading to the formation of thioethers.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or β-ketoesters, can be used to form new carbon-carbon bonds.

The choice of nucleophile is dictated by the desired final product. The reactivity of these nucleophiles is influenced by factors such as their basicity, polarizability, and the solvent used for the reaction.

Transformations Involving the Cyano Group

The cyano group (-C≡N) at the 2-position of the biphenyl ring is a versatile functional group that can undergo several important transformations, further expanding the synthetic utility of this compound. snnu.edu.cn

Hydrolysis and Amidation Reactions

Under acidic or basic conditions, the nitrile group can be hydrolyzed. Complete hydrolysis yields a carboxylic acid, while partial hydrolysis affords an amide. researchgate.net This transformation is significant as it provides a pathway to other functional groups. For example, the resulting carboxylic acid can be further derivatized.

Amidation can also be achieved through various synthetic methods, including copper-catalyzed reactions of arylboronic acids with nitriles to form N-arylamides. organic-chemistry.org The conversion of the cyano group to an amide is a valuable transformation in medicinal chemistry. researchgate.net

Cycloaddition Reactions (e.g., Tetrazole Formation)

A particularly important reaction of the cyano group in the context of sartan synthesis is its conversion to a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), most commonly sodium azide, often in the presence of a Lewis acid catalyst like a zinc salt or an organotin compound. google.comresearchgate.netorganic-chemistry.org The resulting 5-substituted-1H-tetrazole is a key structural feature of many ARBs, acting as a bioisostere for a carboxylic acid group. nih.gov

The mechanism involves the coordination of the nitrile to the catalyst, which activates it towards nucleophilic attack by the azide ion. Subsequent cyclization and protonation lead to the formation of the stable tetrazole ring. researchgate.net While unactivated cyano groups are generally poor dienophiles or enophiles in cycloaddition reactions, their reactivity can be enhanced, as seen in the synthesis of pyridines via pericyclic cascade reactions. mit.edunih.govx-mol.com

Table of Research Findings on the Reactivity of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Various Nucleophiles | Alkylated products | youtube.comyoutube.com |

| Alkylation | Imidazole derivatives | Sartan precursors | |

| Hydrolysis | Acid or Base | Carboxylic acid or Amide | researchgate.net |

| Amidation | Copper catalyst, Arylboronic acid | N-arylamide | organic-chemistry.org |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Angiotensin II receptor blockers (ARBs) |

| Losartan |

| Valsartan |

| Irbesartan |

| Telmisartan |

| Azilsartan |

| Triphenylmethanamine |

| Imidazole |

| Malonic ester |

| β-ketoester |

| Carboxylic acid |

| Amide |

| N-arylamide |

| Sodium azide |

| 5-substituted-1H-tetrazole |

Reductive Transformations of the Nitrile Functionality

The nitrile group in this compound is a key functional group that can undergo various reductive transformations to yield valuable synthetic intermediates. The reduction of the nitrile can lead to the formation of a primary amine or an aldehyde, depending on the reagents and reaction conditions employed. These transformations are crucial in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

One of the primary applications of reducing the nitrile functionality is in the synthesis of angiotensin II receptor antagonists. In this context, the nitrile group is often converted to a tetrazole ring, which is a critical pharmacophore. However, direct reduction of the nitrile to an aminomethyl group is also a significant transformation.

Studies have shown that the selective reduction of the nitrile in the presence of the bromomethyl group can be challenging due to the reactivity of the latter. Catalytic hydrogenation is a common method for this transformation. For instance, the catalytic hydrogenation of brominated cyanobiphenyl compounds, including 4'-bromomethyl-2-cyanobiphenyl, can yield 4'-methyl-2-cyanobiphenyl. googleapis.com This process effectively reduces the bromomethyl group back to a methyl group while leaving the nitrile intact, indicating the higher reactivity of the C-Br bond under these conditions. googleapis.com

For the selective reduction of the nitrile to an amine, stronger reducing agents are typically required. Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. However, the presence of the reactive bromomethyl group would likely lead to side reactions. Therefore, a protecting group strategy or a chemoselective reducing agent would be necessary for a clean transformation.

Alternatively, the nitrile group can be partially reduced to an imine, which is then hydrolyzed to an aldehyde. This is often achieved using reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This transformation is particularly useful for introducing an aldehyde functionality, which can then be used in subsequent reactions such as condensations or further reductions. Research on related substrates, such as methyl 2-cyanomethyl-3-nitrobenzoate, has demonstrated that selective reduction of the nitrile with DIBAL-H at low temperatures can lead to the formation of an isoquinolin-1-one after in-situ cyclization. researchgate.net

The following table summarizes the potential reductive transformations of the nitrile functionality in this compound, based on general chemical principles and findings from related compounds.

| Reagent/Condition | Product | Remarks |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4'-methyl-2-cyanobiphenyl | Primarily reduces the bromomethyl group. googleapis.com |

| Lithium Aluminum Hydride (LiAlH₄) | Potential for amine formation | High reactivity may lead to side reactions with the bromomethyl group. |

| Diisobutylaluminium Hydride (DIBAL-H) | Potential for aldehyde formation | Requires careful control of stoichiometry and temperature to achieve selectivity. researchgate.net |

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing both an electrophilic bromomethyl group and a nucleophilic nitrile group (upon activation), makes it a prime candidate for intramolecular cyclization reactions. These cyclizations are of significant interest as they can lead to the formation of fused polycyclic aromatic systems, such as phenanthridine (B189435) derivatives, which are scaffolds for various biologically active compounds. nih.gov

The most explored intramolecular reaction of this compound is its reductive cyclization. In this process, the nitrile group and the bromomethyl group react with each other in the presence of a reducing agent. This reaction typically proceeds through a radical mechanism. A metal catalyst, such as a nickel complex, can initiate the reaction by reacting with the bromomethyl group to form an organometallic intermediate or a radical species. organic-chemistry.org This species can then add to the nitrile group, leading to a cyclized intermediate which, upon further reduction and aromatization, yields the phenanthridine skeleton.

Nickel-catalyzed reductive cyclizations of organohalides have been shown to be effective for forming various carbo- and heterocyclic rings. organic-chemistry.org These reactions often use zinc powder as the reductant and can proceed under mild conditions. organic-chemistry.org The mechanism is believed to involve the formation of a carbon-centered radical that undergoes cyclization. organic-chemistry.org

Another potential pathway for cyclization involves the in-situ generation of an allenyl arene from a related precursor, which can then undergo a [4+2] cycloaddition with the pendant nitrile to form a quinoline (B57606) derivative. nih.gov While this specific reaction has been demonstrated on other substrates, it highlights the potential for cycloaddition pathways in appropriately substituted cyanobiphenyl systems. nih.gov

The following table outlines a plausible pathway for the intramolecular cyclization of this compound.

| Reaction Type | Conditions | Intermediate/Product | Mechanism |

| Reductive Cyclization | Nickel Catalyst, Zinc Powder | Phenanthridine derivative | Radical cyclization initiated by the metal catalyst. organic-chemistry.org |

| Anionic Cyclization | Strong Base (e.g., KOH) | Phenanthridinone derivative | Anionic ring closure, as seen in related 2-arylbenzonitriles. nih.gov |

Studies on the Influence of Biphenyl Rotation on Reactivity

The reactivity of this compound can be significantly influenced by the rotational barrier around the C-C single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism, arises when rotation around a single bond is hindered to the extent that different rotational isomers (atropisomers) can be isolated. In substituted biphenyls, bulky groups at the ortho positions of the biphenyl linkage can restrict rotation, leading to axial chirality. rsc.org

In this compound, the cyano group at the 2-position is an ortho substituent. While not exceptionally large, it can, in conjunction with other substituents or under specific reaction conditions, influence the preferred conformation of the molecule and the rate of certain reactions. The rotational barrier might affect the accessibility of the reactive sites, namely the bromomethyl and cyano groups.

For intramolecular cyclization to occur, the two reactive groups must be able to come into close proximity. A high rotational barrier could hinder the adoption of the necessary conformation for cyclization, thereby slowing down the reaction rate. Conversely, if the ground state conformation of the molecule places the reactive groups far apart, energy must be expended to overcome the rotational barrier to reach the transition state for cyclization.

Computational studies on related biphenyl systems are often employed to calculate the energy barriers for rotation and to determine the most stable conformations. These studies can provide insights into how the substitution pattern on the biphenyl rings affects the rotational dynamics and, consequently, the chemical reactivity.

While specific studies focusing solely on the influence of biphenyl rotation on the reactivity of this compound are not extensively documented in the provided search results, the principles of atropisomerism in biphenyl derivatives are well-established. rsc.org The presence of the ortho-cyano group is a key structural feature that would be central to any such investigation. The ease of rotation would likely impact the kinetics of its intramolecular reactions, such as the formation of phenanthridine derivatives.

| Factor | Influence on Reactivity |

| Rotational Barrier | A higher rotational barrier may slow down reactions that require a specific dihedral angle between the phenyl rings for the transition state to be reached. |

| Conformational Preference | The ground-state conformation of the biphenyl system can dictate the pre-organization of the molecule for a particular reaction, affecting the reaction kinetics. |

| Atropisomerism | If the rotational barrier is sufficiently high, stable atropisomers may exist, potentially exhibiting different reactivities. rsc.org |

Derivatization Strategies and Molecular Architecture Design Using 4 Bromomethyl 2 Cyanobiphenyl

Synthesis of Advanced Biphenyl (B1667301) Derivatives for Organic Synthesis

4-Bromomethyl-2-cyanobiphenyl serves as a versatile precursor for a variety of advanced biphenyl derivatives. nih.gov The reactivity of the bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the extension of the molecular framework. This compound is typically synthesized via the radical bromination of 2-cyano-4'-methylbiphenyl (B41195). acs.org Common methods employ N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). acs.orgprepchem.com More recent, greener methodologies utilize visible light to initiate the reaction with an H2O2/HBr system as the bromine source, achieving high yields and purity without the need for extensive purification. acs.org

The resulting this compound is a key starting material for creating a broad spectrum of molecules. Its utility extends beyond pharmaceuticals into materials science and the development of specialized organic compounds where precise chemical modifications are required. adpharmachem.com The biphenyl scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets, which underscores the importance of intermediates like this compound in drug discovery.

Design and Chemical Synthesis of Scaffolds for Angiotensin II Receptor Antagonist Analogs

The most prominent application of this compound is in the synthesis of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans". nbinno.com This compound provides the essential biphenyl core structure required for the synthesis of drugs such as Irbesartan, Losartan, and Telmisartan. adpharmachem.com The synthesis strategy generally involves the alkylation of a heterocyclic moiety with this compound, followed by the conversion of the cyano group into a tetrazole ring, which is a key pharmacophore for AT₁ receptor binding.

In the synthesis of Irbesartan, this compound is a critical intermediate. researchgate.net The common synthetic route involves the N-alkylation of 2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one with this compound. google.com This reaction yields 1-[(2'-cyanobiphenyl-4-yl) methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one. google.comnewdrugapprovals.org The cyano group of this intermediate is then converted to a tetrazole ring using an azide (B81097) source, such as tributyltin azide or sodium azide, to complete the synthesis of Irbesartan. google.comresearchgate.netepo.org

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Resulting Intermediate |

| 2-n-butyl-4-spirocylopentane-2-imidazolin-5-one | This compound | Base (e.g., NaOH) | 1-[(2'-cyanobiphenyl-4-yl) methyl]-2-n-butyl-4-spirocyclopentane-2-imidazolin-5-one google.com |

This compound is also integral to the synthesis of Losartan and Telmisartan, where it or its close derivatives are used to introduce the characteristic biphenylmethyl group.

For Losartan , the synthesis involves the alkylation of an imidazole (B134444) derivative, 2-n-butyl-4-chloro-5-formylimidazole, with this compound. google.com This reaction, often carried out in the presence of a base, forms an intermediate which is subsequently reduced and then cyclized with an azide to form the tetrazole ring of Losartan. google.comgoogle.com

For Telmisartan , the synthesis often employs a derivative, such as methyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate or 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester. nih.govbeilstein-journals.org In a key step, this electrophilic biphenyl compound is used to alkylate a pre-formed bis-benzimidazole moiety, such as 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole. google.comnih.gov Subsequent hydrolysis of the ester group yields the final Telmisartan molecule. beilstein-journals.org

| Target Drug | Heterocyclic Core | Biphenyl Reagent | Key Reaction Type |

| Losartan | 2-n-butyl-4-chloro-5-formylimidazole | This compound | N-Alkylation google.com |

| Telmisartan | 1,7'-dimethyl-2'-propyl-2,5'-bi-1H-benzimidazole | 4'-(bromomethyl)-biphenyl-2-carboxylic acid alkyl ester | N-Alkylation google.comnih.gov |

Construction of Novel Heterocyclic Systems

While its primary role is in constructing the tetrazole ring of sartan drugs, the inherent reactivity of this compound makes it a valuable substrate for creating other novel heterocyclic systems. The electrophilic bromomethyl group can react with a wide array of binucleophiles to construct various ring systems. Its use in synthesizing derivatives of bis(2-picolyl)amine, which are themselves complex heterocyclic ligands, demonstrates this capability. mdpi.com The cyano group can also participate in cyclization reactions to form different types of heterocyclic structures.

Development of Bis(2-picolyl)amine Derivatives

Researchers have utilized this compound to synthesize advanced ligands for metal complexes. mdpi.com One such example is the synthesis of a ligand, denoted as L4, by reacting this compound with bis(2-picolyl)amine (bpa) in the presence of triethylamine (B128534) (TEA). mdpi.com This nucleophilic substitution reaction proceeds efficiently, yielding the desired bis(2-picolyl)amine derivative with the 2-cyanobiphenyl moiety.

| Starting Material 1 | Starting Material 2 | Reagent | Yield |

| This compound | bis(2-picolyl)amine (bpa) | Triethylamine (TEA) | 84% mdpi.com |

These types of ligands are designed for specific applications, such as acting as photosensitizers or chelating agents for metal ions like Zinc(II) (ZnII). mdpi.comdoaj.org

Integration into Supramolecular Assemblies and Frameworks

The derivatives of this compound are instrumental in the construction of supramolecular assemblies. The bis(2-picolyl)amine derivatives synthesized from this compound, for instance, are designed to act as chelating ligands for metal ions. mdpi.compolimi.it By coordinating with metal centers, such as Zn(II), these ligands form discrete metal complexes. mdpi.com These complexes are a form of supramolecular assembly where the ligand's structure, originating from the this compound framework, dictates the geometry and properties of the final assembly. Such assemblies are investigated for their potential in drug discovery, for example as DNA photocleavage reagents. mdpi.comdoaj.org

Applications in Advanced Chemical Sciences and Materials Research

Utilization as a Versatile Precursor in Complex Organic Synthesis

4-Bromomethyl-2-cyanobiphenyl is a pivotal intermediate in the synthesis of numerous complex organic molecules, most notably in the pharmaceutical industry. chemicalbook.comnbinno.com Its significance lies in its role as a key precursor for a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), commonly referred to as "sartans". nbinno.com

The reactivity of the two functional groups on the biphenyl (B1667301) scaffold allows for sequential and controlled chemical transformations:

The Bromomethyl Group (-CH₂Br): This group is highly susceptible to nucleophilic substitution reactions. This reactivity is exploited to connect the biphenyl moiety to other molecular fragments, a crucial step in constructing the final drug architecture.

The Cyano Group (-C≡N): The nitrile group can be converted into other functional groups. A particularly important transformation is its conversion into a tetrazole ring, which is a characteristic feature of many sartan drugs. This tetrazole moiety is essential for the drug's ability to bind effectively to the angiotensin II type 1 (AT₁) receptor.

This dual functionality makes this compound an indispensable starting material for the industrial production of several widely prescribed medications. google.com

Table 1: Sartan-Class Medications Synthesized Using this compound

| Medication | Therapeutic Use |

| Losartan | Hypertension, Heart Failure innospk.comadpharmachem.com |

| Valsartan | Hypertension, Heart Failure |

| Irbesartan | Hypertension |

| Telmisartan | Hypertension chemicalbook.comsfdchem.com |

| Azilsartan | Hypertension chemicalbook.comadpharmachem.com |

| Olmesartan | Hypertension innospk.com |

Role in the Design and Development of Enzyme Inhibitor Scaffolds

The structural framework of this compound is well-suited for its use as a scaffold in the design of enzyme inhibitors. smolecule.com Its biphenyl core is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.

The key application in this area is its foundational role in creating the aforementioned sartan drugs, which are potent and selective inhibitors of the angiotensin II type 1 (AT₁) receptor. The compound provides the necessary biphenyl structure that, after modification (such as the conversion of the cyano group to a tetrazole), becomes the biphenyl-tetrazole moiety. This specific chemical motif is a hallmark of many sartan drugs, enabling their selective binding to the AT₁ receptor and blocking the hypertensive effects of angiotensin II. nbinno.com The presence of both the bromomethyl and cyano groups offers distinct points for chemical modification, allowing researchers to fine-tune the molecule's properties to achieve optimal binding and inhibitory activity against specific enzyme targets. smolecule.com

Application in Materials Science for the Development of Advanced Functional Materials

The biphenyl core of this compound is a common structural motif in various advanced materials, suggesting its potential as a precursor in this field.

Biphenyl derivatives are fundamental components in the formulation of liquid crystals (LCs). Compounds with a cyanobiphenyl core, such as 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), are well-known for their liquid crystalline properties and are used in liquid crystal displays (LCDs). nih.gov The rigid, elongated structure of the biphenyl unit is conducive to the formation of the ordered, anisotropic phases that characterize liquid crystals. nih.gov Although this compound itself is a crystalline solid at room temperature, its core structure makes it a viable precursor for synthesizing new liquid crystal materials through modification of its functional groups. chemicalbook.comsfdchem.comchemsrc.com

In the field of organic electronics, biphenyl derivatives are utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). The biphenyl framework can be incorporated into larger conjugated molecules that form the fluorescent or phosphorescent layers within an OLED device. chemistryviews.org These materials require high thermal stability and specific electronic properties to efficiently convert electricity into light. The rigid nature of the biphenyl structure contributes to the stability of these materials. Therefore, this compound can serve as a valuable starting material for synthesizing more complex, custom-designed molecules for OLED applications.

Application as an Impurity Reference Material in Pharmaceutical Analytics

In pharmaceutical manufacturing, ensuring the purity of the final active pharmaceutical ingredient (API) is paramount. nbinno.com this compound, being a key starting material in the synthesis of sartans, can potentially remain as an unreacted impurity in the final drug product. smolecule.com

Due to its role as a precursor, regulatory agencies require that sartan drug products be tested for the presence of this compound. nbinno.com To perform these sensitive analytical tests, a highly purified sample of the compound is required as a reference standard. lgcstandards.com Laboratories use this reference material to calibrate their analytical instruments, such as High-Performance Liquid Chromatography (HPLC) systems, to accurately detect and quantify any trace amounts of this specific impurity in batches of sartan medications like Losartan and Telmisartan. chemicalbook.comsmolecule.com This process is a critical component of the quality control process, ensuring the safety and purity of the final pharmaceutical product. nbinno.comsmolecule.com The detection of such impurities is crucial, as they can sometimes be classified as genotoxic, meaning they have the potential to damage DNA. chemicalbook.comresearchgate.net

Reference Standard for Genotoxic Impurity Determination in Drug Substances

This compound is crucial in pharmaceutical quality control, where it serves as a reference standard for the determination of potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), particularly within the sartan class of drugs. nih.govresearchgate.net Genotoxic impurities are compounds that can damage DNA and are strictly controlled by regulatory agencies due to their potential carcinogenic risk. The synthesis of many sartan drugs, such as Telmisartan, Irbesartan, and Losartan, can inadvertently produce related impurities, including residual starting materials or by-products. nih.govresearchgate.netresearchgate.net

A sensitive, simple, and robust Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and other related impurities in Telmisartan. nih.govresearchgate.net In these analytical procedures, a highly pure sample of this compound is used to create a standard solution. This standard allows for the accurate identification and quantification of trace amounts of the impurity in the final drug substance. researchgate.net

The method validation for such analyses is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, specific, selective, precise, and robust. nih.gov For instance, in the analysis of Irbesartan, High-Performance Liquid Chromatography (HPLC) with UV detection is employed, where acetonitrile (B52724) is often used as a diluent for both the drug substance and the reference standard. researchgate.net The precision of the method is confirmed by repeatedly analyzing samples spiked with a known quantity of the this compound impurity. researchgate.net The high purity of the reference standard, often exceeding 99.0%, is a prerequisite for these applications to ensure the safety and efficacy of the final drug product. nbinno.compatsnap.com

Table 1: Analytical Method for Genotoxic Impurity Detection in Telmisartan

| Parameter | Details |

|---|---|

| Analytical Technique | LC-MS/MS with Electrospray Ionization (ESI) nih.gov |

| Target Impurities | 4'-Bromomethyl-2-cyanobiphenyl (bromo OTBN), 4'(Dibromomethyl)[1,1'-biphenyl]-2-carbonitrile (dibromo), Orthophenylene diamine dihydrochloride (B599025) (OPDA HCl) nih.gov |

| Chromatographic Column | Inert sustain AQ-C18, 250 × 4.6 mm, 5-μm particle size nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 40°C nih.gov |

| Validation | As per ICH guidelines (Linearity, Accuracy, Specificity, Precision, Robustness) nih.gov |

Studies in Protein-Binding Investigations for Receptor Antagonists

This compound is an indispensable starting material and key intermediate in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans". nbinno.comnih.gov These drugs, including Losartan, Valsartan, and Telmisartan, function by blocking the Angiotensin II receptor type 1 (AT1), a G-protein-coupled receptor, thereby preventing the vasoconstrictive effects of angiotensin II and lowering blood pressure. nbinno.comnih.gov

The chemical structure of this compound provides the essential biphenyl scaffold required for the synthesis of these complex molecules. researchgate.netnbinno.com In a typical synthetic route, the bromomethyl group of the compound allows for alkylation of an imidazole (B134444) derivative, while the cyano group is later converted into a tetrazole ring. nih.govgoogle.comgoogle.com This tetrazole ring is a critical acidic group that acts as a bioisostere for a carboxylic acid, contributing significantly to the binding affinity of the final drug molecule to the AT1 receptor. nih.gov

The primary role of this compound is therefore foundational; it enables the creation of novel antagonist molecules whose protein-binding affinities can then be investigated. Once synthesized, these sartan derivatives undergo extensive in-vitro evaluation to determine their efficacy. nih.gov Radioligand binding assays are commonly performed using cell membranes expressing the AT1 receptor to measure the binding affinity (often expressed as an IC50 value) of the newly synthesized compounds. nih.govmdpi.com For example, novel angiotensin II receptor 1 antagonists synthesized from this precursor have demonstrated nanomolar affinity for the AT1 receptor, with some compounds showing greater potency and longer-lasting antihypertensive effects in vivo than reference drugs like Losartan. nih.gov These protein-binding studies are fundamental to establishing the structure-activity relationship (SAR) and optimizing the design of more potent and selective receptor antagonists. mdpi.com

Table 2: Research Findings on Synthesized AT1 Receptor Antagonists

| Compound Class | Precursor | Key Structural Feature from Precursor | Biological Evaluation | Research Outcome |

|---|---|---|---|---|

| Sartans (e.g., Losartan, Valsartan) | This compound researchgate.netgoogle.com | Biphenyl core and precursor to tetrazole ring nih.gov | In-vitro AT1 receptor-binding assays nih.gov | High-affinity binding to the AT1 receptor, leading to effective blood pressure reduction nih.gov |

| Novel Antihypertensive Candidates | this compound nih.gov | Biphenyl tetrazole moiety nih.gov | In-vivo studies in spontaneously hypertensive rats nih.gov | Significant and long-lasting dose-dependent decrease in mean blood pressure nih.gov |

Thermodynamic and Physicochemical Characterization Beyond Basic Identification

Solid-Liquid Equilibrium Studies of 4-Bromomethyl-2-cyanobiphenyl

The solid-liquid equilibrium (SLE) of this compound (also known as OTBNBr) is fundamental for its purification and crystallization processes. Studies have been conducted to understand its behavior in various solvent systems. For instance, the solubility of OTBNBr has been experimentally determined in binary solvent mixtures of acetone with ethanol, n-propanol, and n-butanol at temperatures ranging from 278.15 K to 313.15 K under atmospheric pressure. researchgate.net These studies are crucial for optimizing crystallization, which is a key step in achieving the desired purity of the compound. The experimental data from these SLE studies form the basis for thermodynamic modeling to predict the solubility at different conditions.

Solubility Behavior in Pure and Binary Solvent Systems

The solubility of this compound has been systematically investigated in several pure and binary solvent systems to support its industrial application.

Experimental measurements have shown that the solubility of this compound is highly dependent on temperature. In all studied pure and binary solvent systems, its solubility increases as the temperature rises. researchgate.netresearchgate.net For example, its solubility was measured in eight different organic solvents (acetone, methyl acetate, ethyl acetate, propyl acetate, butyl acetate, 2-butanol, 2-propanol, and acetonitrile) at temperatures from 283.15 K to 323.15 K. researchgate.net Similarly, in binary mixtures such as {acetone + ethanol}, {acetone + n-propanol}, and {acetone + n-butanol}, the solubility of OTBNBr was found to increase monotonously with increasing temperature. researchgate.net This endothermic nature of the dissolution process is a common characteristic for many organic compounds.

The choice of solvent significantly impacts the solubility of this compound due to varying intermolecular interactions between the solute and the solvent molecules. At a given temperature, the solubility of OTBNBr in selected pure solvents was found to follow the order: acetone > methyl acetate > ethyl acetate > propyl acetate > butyl acetate > 2-butanol > 2-propanol. researchgate.net The differences in solubility can be attributed to factors like solvent polarity and the ability to form hydrogen bonds. In binary solvent mixtures, the solubility of OTBNBr was also observed to increase with an increasing mole fraction of acetone, indicating that acetone is a better solvent for this compound compared to the alcohols studied. researchgate.net The analysis of these interactions is crucial for selecting appropriate solvents for reaction and crystallization processes.

Determination of Enthalpy, Entropy, and Gibbs Free Energy of Fusion

The thermodynamic properties of fusion for this compound have been determined to characterize its melting behavior. researchgate.net These parameters include the enthalpy of fusion (ΔfusH), entropy of fusion (ΔfusS), and Gibbs free energy of fusion (ΔfusG). These values are essential for understanding the energy requirements and the spontaneity of the melting process. The melting properties, along with the heat capacity of both the solid and liquid states of the compound, have been experimentally determined to allow for the calculation of these fundamental thermodynamic quantities. researchgate.net

Correlation and Modeling of Solubility Data (e.g., Apelblat, van't Hoff, Wilson, CNIBS/R-K Models)

To provide a mathematical representation of the experimental solubility data, several thermodynamic models have been employed. The modified Apelblat equation, the van't Hoff equation, the Wilson model, and the CNIBS/R-K model have all been used to correlate the solubility of this compound in various solvent systems. researchgate.net

These models have shown good agreement with the experimental data. For instance, in the study of OTBNBr in binary solvent mixtures, the modified Apelblat equation was identified as the preferred model based on the Akaike's Information Criterion (AIC), which helps in model selection by balancing goodness of fit and model complexity. researchgate.net The successful application of these models allows for the interpolation and, to some extent, extrapolation of solubility data, which is valuable for process design and optimization.

Analysis of Mixing Thermodynamic Properties in Multi-component Systems

Based on the experimental solubility data and thermodynamic models like the Wilson model, the mixing thermodynamic properties of this compound in different solvents have been calculated and analyzed. researchgate.net These properties include the mixing Gibbs energy (ΔmixG), mixing enthalpy (ΔmixH), and mixing entropy (ΔmixS). The results from these analyses indicate that the dissolution process in the studied solvents is endothermic and entropy-driven. researchgate.net Understanding these mixing properties provides deeper insight into the molecular-level interactions and the thermodynamic driving forces of the solution process.

Advanced Analytical Techniques for Research Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of 4-Bromomethyl-2-cyanobiphenyl. By providing a highly accurate mass measurement, HRMS confirms the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The technique is sensitive enough to detect and identify trace-level impurities that may be present from the synthesis process, which is critical for ensuring the quality of active pharmaceutical ingredients (APIs). chemicalbook.comchemicalbook.com

The molecular formula of this compound is C₁₄H₁₀BrN. innospk.com HRMS analysis verifies this composition by matching the experimentally measured accurate mass to the theoretical exact mass with a high degree of precision, typically within a few parts per million (ppm). chemicalbook.com This confirmation is a foundational step in the compound's characterization.

In the context of pharmaceutical manufacturing, HRMS is pivotal for impurity profiling. chemicalbook.com For instance, during the synthesis of this compound from 4'-methyl-2-cyanobiphenyl, an over-bromination can lead to the formation of impurities such as 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile. hsppharma.comlgcstandards.com HRMS can readily distinguish between the desired monobromo-product and the dibromo-impurity based on their precise mass difference. This capability is essential for process optimization and quality control. chemicalbook.com

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN | innospk.com |

| Molecular Weight (Nominal) | 272.14 g/mol | innospk.com |

| Theoretical Exact Mass | 270.9997 Da | tcichemicals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structure confirmation of this compound in the solution state. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. nih.gov

The ¹H NMR spectrum provides distinct signals for each type of proton in the molecule. The methylene (B1212753) protons (CH₂) of the bromomethyl group are characteristically observed as a singlet, while the eight protons on the biphenyl (B1667301) rings produce a complex series of multiplets in the aromatic region of the spectrum. The integration of these signals confirms the number of protons in each environment, and their chemical shifts and splitting patterns confirm their relative positions. tcichemicals.com

Beyond static structural confirmation, NMR is a powerful, non-invasive technique for real-time reaction monitoring. By acquiring spectra at regular intervals during the synthesis, researchers can track the consumption of the starting material (e.g., 4'-methyl-2-cyanobiphenyl) and the concurrent formation of the this compound product. This allows for the detailed study of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and time to maximize yield and minimize byproduct formation.

| Proton Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Br | 4.79 | Singlet | 2H |

| Biphenyl Aromatic | 7.55 - 7.93 | Multiplet | 8H |

Predicted data in DMSO-d₆ solvent. tcichemicals.com

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. These methods work by probing the vibrational modes of the molecule's chemical bonds. Each functional group has a characteristic set of vibrational frequencies, providing a molecular fingerprint.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands corresponding to its key functional groups. The most prominent of these is the sharp stretching vibration of the nitrile (C≡N) group. Other key vibrations include the stretching and bending modes of the aromatic C-H bonds, the C=C stretching of the biphenyl rings, and the C-H stretching of the methylene group. The C-Br stretch is typically found in the lower frequency "fingerprint" region of the spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum than in the IR spectrum. Together, these techniques provide a rapid and non-destructive means of confirming the presence of the required functional groups and verifying the identity of the compound.

| Functional Group | Bond | Expected Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic C-H | C-H stretch | 3100 - 3000 | IR / Raman |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | IR / Raman |

| Nitrile | C≡N stretch | 2260 - 2220 | IR / Raman |

| Aromatic C=C | C=C stretch | 1600 - 1450 | IR / Raman |

| Bromomethyl | C-Br stretch | 650 - 550 | IR |

Advanced Chromatographic Methods for Purity and Reaction Monitoring (e.g., LC-MS/MS)

Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the primary techniques for assessing the purity of this compound and for monitoring the progress of its synthesis. lgcstandards.com HPLC separates the target compound from its precursors, byproducts, and degradation products with high resolution, allowing for their accurate quantification.

During synthesis, reaction monitoring by HPLC is used to determine the optimal reaction time and conditions. Samples are withdrawn from the reaction mixture and analyzed to quantify the relative amounts of starting material, the desired product, and key impurities like the dibromo-product. lgcstandards.com

| Compound | Content (%) in Reaction Mixture (Example 1) | Content (%) in Reaction Mixture (Example 2) |

| 4'-methyl-2-cyanobiphenyl (Starting Material) | 2.5 | 2.9 |

| This compound (Product) | 92.0 | 90.6 |

| 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Byproduct) | 5.0 | 5.8 |

Data from representative synthesis experiments. lgcstandards.com

For the detection of this compound as a potential genotoxic impurity in final drug substances like Telmisartan or Valsartan, highly sensitive methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. hsppharma.com These hyphenated techniques combine the powerful separation capabilities of LC with the sensitive and selective detection of MS/MS, enabling quantification at the parts-per-million (ppm) level or lower.

| Parameter | LC-MS/MS Conditions for Impurity Analysis in Telmisartan |

| LC System | Agilent 1260 series HPLC |

| Column | Inert sustain AQ-C18 (250 x 4.6 mm, 5-μm) |

| Mobile Phase | Gradient elution with formic acid, methanol, and acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| MS System | Agilent Ultivo Triple Quadrupole LC/MS/MS |

| Ion Source | Electrospray Ionization (ESI) |

Adapted from a published method. hsppharma.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a compound in the solid state. For a crystalline material like this compound, Single-Crystal X-ray Diffraction (SCXRD) can provide an exact map of atomic positions.

An SCXRD analysis would yield highly accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would serve as the ultimate confirmation of the compound's connectivity and constitution. Furthermore, it would reveal the molecule's conformation in the crystal lattice, including the dihedral angle between the two phenyl rings, which is a key structural feature of biphenyl systems. The analysis also provides detailed information about intermolecular interactions and the crystal packing arrangement.

While SCXRD requires a suitable single crystal, Powder X-ray Diffraction (PXRD) is used to analyze the bulk microcrystalline solid. PXRD provides a characteristic diffraction pattern that can be used as a fingerprint for identifying the compound and assessing its bulk purity. It is also the primary tool for studying polymorphism, the ability of a compound to exist in multiple different crystal forms, which can have significant implications for the physical properties of the material.

Computational and Theoretical Chemistry Studies of 4 Bromomethyl 2 Cyanobiphenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 4-Bromomethyl-2-cyanobiphenyl, methods like Density Functional Theory (DFT) are employed to model electron distribution and predict reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability.

In the case of this compound, the electron-withdrawing nature of the cyano group and the electronegativity of the bromine atom significantly influence the electronic landscape. DFT calculations would likely show that the HOMO is distributed across the biphenyl (B1667301) ring system, while the LUMO is localized, indicating specific sites prone to nucleophilic or electrophilic attack. The bromomethyl group is a key reactive site, and its reactivity is modulated by the electronic effects of the rest of the molecule. This group's propensity to act as an electrophile in nucleophilic substitution reactions is a central feature in its synthetic applications, such as the synthesis of sartan drugs.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: These are representative values for illustrative purposes)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum calculations examine static molecules, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal its conformational flexibility and behavior in different solvent environments.

The biphenyl moiety is not rigid; the two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. This rotation is subject to a certain energy barrier. MD simulations can map this rotational energy landscape, identifying the most stable (lowest energy) conformations. The simulation would track atomic positions over time, governed by a force field that approximates the quantum mechanical interactions. ucsf.edu

Furthermore, MD simulations are invaluable for studying how the molecule interacts with solvents. nih.goviphy.ac.cn By simulating this compound in solvents like dichloromethane (B109758) or acetonitrile (B52724) (solvents used in its synthesis), one can analyze the solvation shell structure and calculate properties like the radial distribution function between solute and solvent atoms. researchgate.net This provides insight into solubility and how the solvent might influence reaction rates and mechanisms. Studies on similar cyanobiphenyl compounds have used MD to understand their behavior at interfaces and in solution. iphy.ac.cnege.edu.tr

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. uh.edu This is particularly useful for understanding the synthesis of this compound, for example, via the radical bromination of 2-cyano-4-methylbiphenyl. chemicalbook.comgoogle.com

Using quantum chemical methods, researchers can map the potential energy surface of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energy barrier (activation energy) associated with the transition state, one can predict the feasibility and kinetics of a reaction pathway. nih.gov

For the benzylic bromination reaction, modeling could compare different radical initiators or the effect of light (photoirradiation) on the reaction mechanism. researchgate.netgoogle.com It could also elucidate the formation of by-products, such as the dibrominated derivative, by comparing the activation energies for the desired monobromination versus the subsequent bromination step. google.comgoogleapis.com This knowledge can be used to optimize reaction conditions to maximize the yield of the desired product. google.com

Table 2: Example of Calculated Energy Profile for a Reaction Step (e.g., Hydrogen Abstraction) (Note: These are representative values for illustrative purposes)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., 2-cyano-4-methylbiphenyl + Br•) |

| Transition State | +5.2 | Highest energy point of the abstraction step |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which is a powerful way to validate theoretical models against experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts for this compound can be compared to experimental spectra to confirm its structure. For instance, calculations can help assign the specific peaks in the aromatic region of the proton NMR spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. These calculations can identify characteristic vibrational modes, such as the C≡N stretch of the cyano group and the C-Br stretch of the bromomethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. escholarship.org This allows for the calculation of the ultraviolet-visible absorption spectrum, predicting the wavelengths of maximum absorbance (λmax) which arise from π-π* transitions within the biphenyl system.

These predictions are valuable for structural elucidation and for understanding the electronic transitions that give rise to the observed spectra.

Structure-Activity Relationship (SAR) Studies for Molecular Design

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure relates to its biological activity. mdpi.com Although this compound is a synthetic intermediate and not a final drug, computational SAR principles are relevant to its role in producing angiotensin II receptor blockers (ARBs).

By computationally modifying the substituents on the biphenyl rings and then docking these virtual derivatives into the active site of the angiotensin II receptor, scientists can predict which modifications are likely to improve binding affinity. nih.gov Descriptors such as molecular shape, electronic properties (calculated via quantum mechanics), and hydrophobicity can be correlated with binding activity to build a predictive QSAR model. This allows for the rational design of more potent drug candidates before committing to their chemical synthesis.

Future Research Directions and Emerging Trends for 4 Bromomethyl 2 Cyanobiphenyl

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of 4-Bromomethyl-2-cyanobiphenyl has traditionally relied on radical bromination of 2-cyano-4'-methylbiphenyl (B41195) using reagents like N-bromosuccinimide (NBS) and radical initiators such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), often in chlorinated solvents like carbon tetrachloride or 1,2-dichloroethane (B1671644). acs.orgprepchem.comgoogle.com While effective, these methods present environmental and safety concerns, prompting a shift towards greener alternatives.

Future research is intensely focused on developing synthetic routes that are not only efficient but also environmentally benign. A significant emerging trend is the use of photocatalysis. acs.org Recent studies have demonstrated that visible light can effectively initiate the radical chain reaction for benzylic bromination, replacing chemical initiators. acs.org This approach has been successfully paired with a bromine source generated in situ from a hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) system. acs.org This method avoids the handling of hazardous liquid bromine and reduces waste, as the primary byproduct is water. researchgate.net

Another key area of development is the replacement of hazardous solvents. Research has identified diethyl carbonate (DEC) as a greener and efficient alternative to chlorinated solvents. acs.org Other strategies include using oxidants like sodium bromate (B103136) in the reaction system, which allows for the in-situ regeneration of bromine from the hydrogen bromide byproduct, thus improving atom economy and reducing the required amount of the initial brominating agent. patsnap.comgoogle.com These modern approaches prioritize sustainability without compromising yield or purity.

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Traditional Wohl-Ziegler Reaction | Photocatalytic "Green" Method |

|---|---|---|

| Bromine Source | N-bromosuccinimide (NBS) | H₂O₂/HBr system (in situ Br₂ generation) |

| Initiator | AIBN or Benzoyl Peroxide (Chemical) | Visible Light (Photocatalytic) |

| Solvent | Carbon Tetrachloride, Chlorobenzene (B131634), 1,2-dichloroethane | Diethyl Carbonate (DEC), Cyclohexane (B81311) |

| Environmental Impact | Higher (use of hazardous reagents and chlorinated solvents) | Lower (greener solvents, water as byproduct) |

| Key Advantages | Well-established, straightforward procedure | Improved safety, sustainability, and atom economy |

Exploration of Uncharted Reactivity Modes and Chemical Transformations

The established reactivity of this compound is centered on two key functional groups: the highly reactive bromomethyl group and the cyano group. The bromomethyl moiety readily undergoes nucleophilic substitution reactions, which is the cornerstone of its use in pharmaceutical synthesis. The cyano group can also be transformed, for instance, into a tetrazole ring, a common feature in sartan drugs.

However, the full reactive potential of this molecule is far from exhausted. Future research will likely explore uncharted reactivity modes, including:

Dual-Site Functionalization: Developing strategies to selectively perform sequential or orthogonal reactions at both the bromomethyl and cyano sites. This could lead to the synthesis of complex, multi-functionalized biphenyl (B1667301) derivatives that are otherwise difficult to access.

Radical-Mediated Transformations: Beyond its formation via a radical process, the benzylic bromide itself can be a precursor to a benzylic radical under photoredox conditions. acs.org Exploring the trapping of this radical with various coupling partners (e.g., alkenes, alkynes) could open new avenues for carbon-carbon bond formation. acs.orgnih.gov

Transformations of the Biphenyl Core: While the functional groups are the primary reaction handles, the biphenyl scaffold itself could be functionalized. Research into late-stage C-H functionalization of the aromatic rings could introduce additional diversity, allowing for the synthesis of novel molecular architectures.

Integration into Complex Bioconjugation Strategies (excluding clinical applications)

The structure of this compound, featuring a reactive electrophilic benzylic bromide, makes it an intriguing candidate for use as a chemical handle in bioconjugation. Bioconjugation involves linking molecules to biomacromolecules like proteins or nucleic acids for research purposes, such as studying biological processes or developing diagnostic tools.

A promising future direction is the use of benzylic bromides for the selective modification of specific amino acid residues in proteins. Research has shown that benzylic bromides can selectively alkylate the sulfur atom in selenomethionine (B1662878) (SeM) residues. chemrxiv.org Since SeM can be incorporated into proteins in place of methionine through auxotrophic expression, this provides a powerful strategy for site-selective protein modification, even in the presence of other nucleophilic residues like cysteine. chemrxiv.org The resulting benzylselenonium adduct is stable under physiological conditions but can be cleaved under specific circumstances, offering a tunable ligation strategy. chemrxiv.org Future work could adapt this compound and its derivatives as bifunctional linkers, where the bromomethyl group attaches to a protein via a SeM residue, and the cyano group (or a derivative thereof) serves as an attachment point for a probe, fluorophore, or other small molecule reporter.

Advanced Catalyst Development for Selective Reactions

Catalysis is central to unlocking the full potential of this compound, both in its synthesis and its subsequent transformations. Future research in this area is expected to focus on several key themes:

Enhanced Photocatalysts: While visible light initiation is a major step forward, the development of more efficient and robust photocatalysts for benzylic C-H functionalization remains a key goal. semanticscholar.orgacs.org This includes designing catalysts that operate at lower loadings, have broader substrate compatibility, and can be easily recovered and reused.

Dual Catalytic Systems: A major trend in modern organic synthesis is the combination of two distinct catalytic cycles to achieve novel transformations. kuleuven.benih.gov For reactions involving this compound, this could involve merging photoredox catalysis with transition metal catalysis (e.g., using nickel or copper). kuleuven.benih.gov Such systems could enable previously inaccessible cross-coupling reactions at the benzylic position.